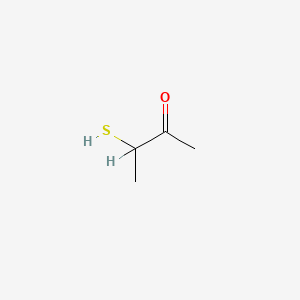

3-Mercapto-2-butanone

説明

Overview of Organosulfur Compounds in Chemical Science

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are a diverse and vital class of chemicals. wikipedia.orgjmchemsci.com Their importance spans from fundamental biological processes to extensive industrial applications. britannica.com In nature, sulfur is essential for life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org These amino acids are fundamental building blocks of proteins, where disulfide bonds formed from cysteine residues play a crucial role in stabilizing protein structure. jmchemsci.com Furthermore, vital biomolecules such as the vitamins biotin (B1667282) and thiamine (B1217682), as well as the antioxidant glutathione, all contain sulfur. wikipedia.org

The applications of organosulfur compounds are widespread and impactful. They are found in life-saving antibiotics like penicillin and sulfa drugs. wikipedia.org In the industrial realm, they are utilized as solvents, such as dimethyl sulfoxide (B87167) (DMSO) and carbon disulfide (CS2), and are integral to the production of materials like rayon and polysulfone polymers. britannica.com The characteristic flavors and odors of many foods, such as garlic and onions, are due to the presence of organosulfur compounds. wikipedia.org However, not all organosulfur compounds are beneficial; sulfur mustard, for instance, is a potent chemical warfare agent. wikipedia.org The study of these compounds, known as organosulfur chemistry, is a significant sub-discipline of chemistry that explores their synthesis, properties, and reactivity. wikipedia.org

Significance of Alpha-Mercaptoketones in Chemical and Biological Systems

Alpha-mercaptoketones are a specific class of organosulfur compounds characterized by a thiol (-SH) group attached to the carbon atom adjacent (the alpha position) to a carbonyl group (C=O). This unique structural arrangement imparts distinct chemical reactivity and biological significance to these molecules. The presence of both a nucleophilic thiol group and an electrophilic carbonyl group within the same molecule allows for a variety of intramolecular and intermolecular reactions.

In biological systems, alpha-mercaptoketones and their derivatives can participate in various biochemical pathways. They are recognized for their potential as antioxidants, capable of neutralizing reactive oxygen species (ROS) and thereby mitigating oxidative stress. nih.gov This antioxidant capacity is often attributed to the thiol group, which can donate a hydrogen atom to quench free radicals.

From a synthetic chemistry perspective, alpha-mercaptoketones are valuable intermediates. researchgate.net Their bifunctional nature makes them versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. For example, they are key reactants in multicomponent reactions like the Asinger reaction for the synthesis of 3-thiazolines. researchgate.net Recent research has also demonstrated their use in rhodium-catalyzed annulation reactions to produce novel thiopyran derivatives, which are precursors to other important heterocyclic structures. acs.org

Historical Context of 3-Mercapto-2-butanone in Scientific Literature

This compound, also known by its IUPAC name 3-sulfanylbutan-2-one, has been a subject of scientific inquiry primarily due to its identification as a potent flavor compound. nih.govfoodb.ca It is recognized as a key contributor to the aroma of cooked meat. scientificlabs.co.ukreading.ac.uk Its formation is largely attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. scientificlabs.co.ukchemicalbook.com Specifically, the reaction between cysteine or thiamine and sugars has been identified as a primary pathway for its generation. scientificlabs.co.ukchemicalbook.com

Early research focused on the isolation and identification of volatile compounds responsible for the characteristic aromas of various foodstuffs. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in identifying trace amounts of potent odorants like this compound. In 1984, a scientific literature review of selected oxygenated derivatives of mercaptans and sulfides was published, indicating a growing interest in this class of compounds. femaflavor.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 1999 and concluded that it posed no safety concern at the current levels of intake when used as a flavoring agent. nih.govfemaflavor.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈OS | chemicalbook.com |

| Molecular Weight | 104.17 g/mol | chemicalbook.com |

| CAS Number | 40789-98-8 | nih.govchemicalbook.com |

| Boiling Point | 48-49 °C at 15 mmHg | scientificlabs.co.ukchemicalbook.com |

| Density | 1.035 g/mL at 25 °C | scientificlabs.co.ukchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.com |

Current Research Landscape and Gaps for this compound

The current research landscape for this compound continues to be dominated by its role in food and flavor chemistry. Studies often focus on elucidating the precise mechanisms of its formation in different food matrices and under various processing conditions. For instance, research has investigated its generation in boiled beef and its relationship with other volatile compounds. reading.ac.uk Furthermore, its application as a flavoring agent is well-established, with suppliers offering it for use in creating meaty and savory flavors. thegoodscentscompany.com

While its importance in food science is clear, there appear to be gaps in the academic literature concerning other potential applications and fundamental chemical studies of this compound. For example, a deeper exploration of its synthetic utility beyond its role as a flavor compound is an area ripe for investigation. Although alpha-mercaptoketones, in general, are recognized as valuable synthetic intermediates, specific studies detailing the synthetic transformations of this compound are less common.

Further research could also delve into its potential biological activities beyond its sensory properties. While its antioxidant potential can be inferred from its structure, detailed studies on its efficacy and mechanism of action in biological systems are limited. Investigating its potential as a precursor for pharmacologically active molecules could open new avenues of research. Additionally, computational studies could provide deeper insights into its conformational analysis, reactivity, and interaction with biological targets.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-sulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPYCGSRHSSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866016 | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless or pale yellow liquid, becomes cloudy after short storage | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.016 (20°) | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40789-98-8 | |

| Record name | 3-Mercapto-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G79565PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Mercapto 2 Butanone

Chemical Synthesis Pathways

The laboratory synthesis of 3-Mercapto-2-butanone can be achieved through several chemical routes, ranging from classical nucleophilic substitution reactions to more complex multi-step processes. These methods provide reliable access to the compound for its use in flavor and fragrance industries and as an intermediate in organic synthesis. innospk.com

Thiolation of 2-Butanone Derivatives with Thiourea (B124793)

A common and well-established method for the synthesis of thiols is the reaction of an alkyl halide with thiourea. For the preparation of this compound, a suitable starting material is an α-haloketone, such as 3-chloro-2-butanone (B129570).

The synthesis proceeds in two main steps:

Formation of an Isothiouronium Salt: 3-Chloro-2-butanone is reacted with thiourea in a suitable solvent. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion to form a stable, crystalline 2-cyanoethylthiouronium salt intermediate. nih.gov

Hydrolysis: The intermediate salt is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to yield the final product, this compound.

This pathway is advantageous due to the use of stable and non-odorous reagents like thiourea, avoiding the direct handling of volatile and foul-smelling thiols until the final hydrolysis step.

Table 1: Thiolation of 3-Chloro-2-butanone

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | 3-Chloro-2-butanone, Thiourea | Isothiouronium Salt | Nucleophilic substitution |

Reaction of Hydrogen Sulfide (B99878) with 2,3-Butanedione (B143835)

Another direct approach involves the reaction of a diketone with a sulfur source, such as hydrogen sulfide. The synthesis of this compound can be achieved by reacting 2,3-butanedione (also known as diacetyl) with hydrogen sulfide.

This reaction is typically carried out in an aqueous medium under basic conditions. For instance, a documented procedure involves the use of sodium carbonate in water at a controlled temperature of 0°C. chemicalbook.com This method has been reported to produce this compound with a yield of approximately 60%. chemicalbook.com The mechanism involves the nucleophilic addition of the hydrosulfide (B80085) ion (HS⁻) to one of the carbonyl groups of 2,3-butanedione, followed by subsequent reaction steps to yield the final α-mercaptoketone.

Advanced Organometallic Approaches

While specific applications of advanced organometallic catalysis for the direct synthesis of this compound are not extensively documented, general principles of organometallic chemistry offer potential routes. Organometallic reagents are pivotal in forming carbon-carbon and carbon-heteroatom bonds. mt.comyoutube.com For instance, methodologies developed for the synthesis of β-keto sulfides could theoretically be adapted. These methods sometimes involve photoredox catalysis in combination with acyl azolium intermediates to couple ketyl radicals with α-thio radicals. nih.gov

Furthermore, gold(I)-catalyzed sulfination of aryl boronic acids has been developed, showcasing the ability of organometallic complexes to form sulfur-containing compounds through novel mechanisms. nih.gov Such strategies, however, represent complex and specialized approaches that have not been specifically reported for the synthesis of a simple aliphatic mercaptoketone like this compound.

Stereoselective Synthesis Considerations

The this compound molecule contains a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-Mercapto-2-butanone). nih.gov The development of stereoselective syntheses to produce a single enantiomer is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. uwindsor.ca

Strategies for asymmetric synthesis generally fall into three categories:

Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction.

Use of Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce asymmetry.

Use of Chiral Catalysts: A small amount of a chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product.

While specific methods for the stereoselective synthesis of this compound are not prominent in the literature, approaches used for analogous β-keto sulfides are relevant. For example, the vinylogous Mukaiyama aldol (B89426) reaction has been employed for the stereoselective preparation of chiral keto sulfides. researchgate.net Additionally, the asymmetric reduction of β-keto sulfides to chiral β-hydroxy sulfides is a well-studied transformation, often employing catalysts like CBS-oxazaborolidine. nih.gov These methodologies highlight potential pathways that could be investigated for the asymmetric synthesis of this compound.

Biocatalytic and Biotechnological Production Routes

Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages of high selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally benign reaction conditions. tudelft.nl

Enzymatic Reduction of Diketones

The stereoselective reduction of carbonyl compounds is a well-established application of biocatalysis, often employing enzymes from the oxidoreductase class, such as alcohol dehydrogenases (ADHs). nih.gov These enzymes can reduce prochiral diketones to chiral hydroxy ketones and diols with high enantiomeric excess. mdpi.com

For the synthesis of this compound, a hypothetical biocatalytic route could involve the enzymatic reduction of a sulfur-containing diketone precursor. For example, an enzyme could selectively reduce one carbonyl group of a molecule like 3-mercapto-2,4-pentanedione. Research has demonstrated the enantiocomplementary bioreduction of sulfur-containing ketones using various yeast strains and recombinant ADHs to produce chiral sulfur-containing alcohols with high conversions and selectivities. researchgate.net While a direct enzymatic route to this compound from a diketone has not been specifically detailed, the existing research on biocatalytic reductions of ketones and sulfur-containing substrates provides a strong foundation for developing such a process. tudelft.nlresearchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 3-Sulfanylbutan-2-one |

| Thiourea | - |

| 2,3-Butanedione | Diacetyl |

| Hydrogen Sulfide | - |

| 3-Chloro-2-butanone | - |

| Sodium Carbonate | - |

| 2-Cyanoethylthiouronium hydrochloride | - |

| Sodium Hydroxide | - |

| β-Keto Sulfides | - |

| CBS-oxazaborolidine | Corey-Bakshi-Shibata catalyst |

| Alcohol Dehydrogenases | ADHs |

Microbial Fermentation Pathways

The direct microbial fermentation of this compound as a primary metabolite is not a well-documented pathway. Instead, its formation is intrinsically linked to the microbial production of key precursors: a four-carbon backbone and a reactive sulfur donor. The principal pathway for the carbon backbone involves the synthesis of acetoin (B143602) (3-hydroxy-2-butanone).

Many fermentative bacteria and yeasts produce acetoin to prevent the over-acidification of their cytoplasm and surrounding medium that would otherwise result from the accumulation of acidic products like acetic acid. wikipedia.org The pathway begins with pyruvate (B1213749), a central metabolite from glycolysis.

Key steps in Acetoin Biosynthesis:

Condensation: Two molecules of pyruvate are condensed by the enzyme α-acetolactate synthase to form α-acetolactate.

Decarboxylation: α-acetolactate is then decarboxylated by α-acetolactate decarboxylase to yield acetoin. wikipedia.org

The sulfur component is typically derived from the metabolism of sulfur-containing amino acids, primarily cysteine and methionine, or from the sulfate (B86663) assimilation pathway. oup.com During fermentation, particularly under stress conditions such as nitrogen limitation, yeast strains like Saccharomyces cerevisiae can produce significant amounts of hydrogen sulfide (H₂S). awri.com.aunih.gov This microbially-produced H₂S is highly reactive and can participate in subsequent chemical reactions.

The formation of this compound is proposed to occur via the reaction of these microbially-synthesized precursors. For instance, H₂S can react with carbonyl compounds present in the fermentation medium. One potential precursor is diacetyl, which is formed from the oxidative decarboxylation of α-acetolactate. The reaction between H₂S and diacetyl can lead to the formation of various sulfur compounds, including this compound.

The table below summarizes various microorganisms known to produce high levels of acetoin, a critical precursor for this compound.

| Microorganism | Substrate | Acetoin Titer (g/L) | Primary Pathway |

|---|---|---|---|

| Bacillus subtilis | Glucose | 75.6 | 2,3-Butanediol Synthesis |

| Klebsiella pneumoniae | Glucose | 85.2 | 2,3-Butanediol Synthesis |

| Serratia marcescens | Molasses | 62.0 | 2,3-Butanediol Synthesis |

| Enterobacter cloacae | Glucose | 50.4 | 2,3-Butanediol Synthesis |

| Saccharomyces cerevisiae | Glucose | 1.5 | Ethanolic Fermentation byproduct |

Genetic Engineering of Microbial Systems for Enhanced Production

Given that this compound is formed from precursors, genetic engineering efforts are aimed at enhancing the metabolic flux towards these key intermediates within a microbial host. The strategies generally involve a dual approach: maximizing the carbon backbone supply and ensuring a sufficient pool of reactive sulfur.

Enhancing Precursor (Acetoin) Production: A primary strategy is the overexpression of genes involved in the acetoin synthesis pathway. This has been successfully demonstrated in various host organisms, including Escherichia coli and Saccharomyces cerevisiae.

Key Genes for Overexpression:

alsS: Encodes α-acetolactate synthase, which catalyzes the formation of α-acetolactate from pyruvate.

alsD: Encodes α-acetolactate decarboxylase, which converts α-acetolactate to acetoin.

By introducing and overexpressing these genes from robust acetoin producers like Bacillus subtilis into a host like E. coli, the metabolic flow from pyruvate can be effectively redirected towards acetoin, leading to significant accumulation.

Modulating Sulfur Metabolism: The second crucial aspect is engineering the sulfur metabolic pathways to increase the availability of H₂S or other sulfur donors. In S. cerevisiae, H₂S is produced via the Sulfate Reduction Sequence (SRS). mdpi.com Genetic modifications in this pathway can significantly alter the production of volatile sulfur compounds (VSCs).

Targets for Genetic Modification:

Upregulation: Increasing the expression of genes in the sulfate assimilation pathway could lead to higher H₂S production.

Deletion/Downregulation: Deleting genes responsible for converting H₂S into sulfur-containing amino acids (e.g., MET17 which encodes O-acetyl homoserine sulfhydrylase) can lead to an accumulation and release of H₂S.

The table below details specific genetic modifications in Saccharomyces cerevisiae and their observed impact on the production of volatile sulfur compounds, illustrating potential strategies for enhancing sulfur precursor availability.

| Yeast Strain | Genetic Modification | Observed Effect on VSC Profile | Relevance to this compound |

|---|---|---|---|

| S. cerevisiae | Overexpression of MET3 (ATP sulfurylase) | Increased production of sulfur dioxide (SO₂) | Enhances the initial step of sulfur assimilation. |

| S. cerevisiae | Overexpression of MET10 (Sulfite reductase) | Increased H₂S production under certain conditions | Boosts a key enzyme in the H₂S production pathway. |

| S. cerevisiae | Deletion of MET17 | Significant increase in H₂S release | Prevents H₂S incorporation into amino acids, making it available for other reactions. |

| S. cerevisiae | Deletion of MET2 (Homoserine O-acetyltransferase) | Reduced methionine synthesis, potential alteration of H₂S levels | Modulates the pathway competing for sulfur resources. |

By combining these genetic strategies—engineering a microbial host to overproduce both acetoin and a reactive sulfur species like H₂S—it is theoretically possible to create a whole-cell biocatalyst for the enhanced production of this compound.

Formation Mechanisms and Precursors of 3 Mercapto 2 Butanone

Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning process, is the principal route for the formation of 3-Mercapto-2-butanone. This reaction occurs between amino acids and reducing sugars when heated, generating a cascade of intermediates and, ultimately, a diverse array of flavor and aroma compounds. scientificlabs.co.uklookchem.cominnospk.com

The essential precursors for the formation of this compound via the Maillard reaction are a sulfur-containing amino acid, typically cysteine, and a reducing sugar, such as ribose. scientificlabs.co.uklookchem.com The interaction between the thiol group of cysteine and the carbonyl group of ribose under thermal processing initiates a series of reactions. Model system studies, where solutions of cysteine and ribose are heated, have confirmed the generation of this compound among other volatile sulfur compounds. nih.govacs.org The presence of both a sulfur source (cysteine) and a specific carbon skeleton (from ribose) is fundamental to the structure of the final flavor compound.

Within the complex web of the Maillard reaction, dicarbonyl compounds are critical intermediates. For the formation of this compound, the key intermediate is 2,3-butanedione (B143835) (also known as diacetyl). nih.gov This dicarbonyl compound is formed from the degradation of the initial reducing sugar, ribose. Isotopic labeling studies have revealed that the formation of this compound proceeds through at least two different mechanisms that both lead to this key 2,3-butanedione intermediate. nih.gov Subsequently, 2,3-butanedione reacts with hydrogen sulfide (B99878) (H₂S), which is generated from the Strecker degradation of cysteine, to yield the final this compound product.

The kinetics of the Maillard reaction and the profile of the resulting volatile compounds are significantly influenced by environmental factors, particularly pH and temperature. Generally, increasing the temperature and pH accelerates the rate of the Maillard reaction and leads to an increase in the amount of most volatile compounds formed. nih.gov

Studies on cysteine and reducing sugars have shown that pH plays a critical role in directing the reaction pathways. acs.org

Low pH (Acidic Conditions): Acidic environments tend to promote the hydrolysis of cysteine, leading to an increased generation of hydrogen sulfide (H₂S). This can favor the formation of thiols and sulfides, which are associated with meaty aromas. acs.org Research on related systems has shown that the yield of some sulfur-containing flavor compounds, like 2-furfurylthiol, increases significantly as the pH is reduced from 7.0 to 4.0. researchgate.net

High pH (Alkaline Conditions): Alkaline conditions, conversely, can favor the formation of nitrogen-containing heterocycles like pyrazines and 2-acetylthiazole, which impart roasted and nutty aromas. acs.org

Temperature is another critical parameter. Experimental models for forming this compound and related compounds often utilize temperatures around 95°C. nih.govnih.gov Studies on similar systems show that higher temperatures (e.g., 120°C to 180°C) generally result in a marked increase in the formation of flavor compounds. nih.govtandfonline.com

| Parameter | Effect on Maillard Reaction Kinetics and Product Formation |

| pH | Influences reaction pathways. Low pH (acidic) favors H₂S release from cysteine, promoting thiol and sulfide formation. acs.org High pH (alkaline) favors the formation of pyrazines and thiazoles. acs.org |

| Temperature | Higher temperatures generally increase the rate of reaction and the yield of most volatile compounds, including sulfur-containing molecules. nih.gov |

To precisely trace the origin of the carbon atoms in the this compound molecule, researchers have employed isotopic labeling studies. In these experiments, precursors like ribose are synthesized with a heavy isotope of carbon (¹³C) at specific positions. By analyzing the final products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the exact position of the ¹³C atoms can be determined, revealing the reaction mechanism.

Studies using [¹³C₅]ribose (where all five carbon atoms are labeled) and [1-¹³C]ribose (where only the first carbon is labeled) in reaction with cysteine have provided key insights: nih.govacs.orgnih.gov

It was confirmed that the carbon skeleton of this compound originates from ribose. nih.govacs.org

The formation process involves the splitting of one carbon unit from the five-carbon ribose chain. nih.govacs.org

The loss of either the C-1 or C-5 carbon moiety from the ribose molecule suggests the existence of two different pathways that converge on the formation of the 2,3-butanedione intermediate. nih.gov

| Isotopic Labeling Study | Key Finding | Reference |

| Cysteine + [¹³C₅]Ribose | Confirmed that the carbon skeleton of this compound is derived from ribose, with one carbon atom being cleaved from the original sugar chain. | nih.govacs.org |

| Cysteine + [1-¹³C]Ribose | Revealed the loss of the C-1 and C-5 carbon moieties from ribose, indicating two distinct mechanisms for the formation of the key intermediate, 2,3-butanedione. | nih.gov |

Non-Enzymatic Formation Pathways

While the Maillard reaction is the primary source of this compound in food, it can also be synthesized through other non-enzymatic chemical routes. These synthetic methods are important for the commercial production of this compound for use as a flavor additive. Documented synthesis preparations include:

Reaction of an oxo-compound with sulfur or polysulfides and ammonia (B1221849) at room temperature. odowell.comchemicalbook.com

Hydrolysis of 2,4,5-trimethyl-2-ethyl-3-thiazoline with a butyl group. odowell.comchemicalbook.com

These pathways represent directed chemical syntheses rather than the spontaneous, complex reactions that occur during the cooking of food.

Precursors in Food Systems and Biological Matrices

The precursors necessary for the formation of this compound—reducing sugars and sulfur-containing amino acids—are naturally abundant in many food and biological materials. This compound is predominantly found in and associated with the flavor of meat and meat products. scientificlabs.co.uklookchem.com

Meat: Muscle tissue is a rich source of both ribose (a key sugar in biological systems, e.g., in ATP and RNA) and the amino acid cysteine. The thermal processing (cooking) of meat provides the necessary conditions for the Maillard reaction to occur, leading to the generation of this compound and contributing to its characteristic savory, meaty flavor profile.

Other Precursors: Besides cysteine, the vitamin thiamin (Vitamin B1) is also recognized as a precursor for meat-like flavorings, as it can degrade to release hydrogen sulfide. scientificlabs.co.uklookchem.com

The presence and concentration of these precursors in a given food system are determinant factors in the potential for this compound to be formed during processing.

Amino Acids (e.g., L-Cysteine)

L-cysteine, a sulfur-containing amino acid, is a crucial precursor in the formation of this compound. lookchem.commdpi.comsamipubco.com Its primary role is to serve as a sulfur donor in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. During this reaction, L-cysteine degrades, releasing hydrogen sulfide (H₂S). This reactive sulfur species then interacts with other intermediates to form a variety of sulfur-containing volatile compounds, including this compound. scite.ai The thiol (-SH) group of cysteine is directly involved in the nucleophilic addition to carbonyl intermediates generated from sugar fragmentation. samipubco.com

The reaction pathway involves the Strecker degradation of cysteine, which produces hydrogen sulfide, ammonia, and other reactive intermediates. scite.ai The subsequent reaction of hydrogen sulfide with dicarbonyl compounds is a key step in the synthesis of this compound.

Sugars (e.g., Ribose)

Reducing sugars, such as ribose, are essential reactants in the Maillard reaction that leads to the formation of this compound. nih.govacs.org When heated in the presence of amino acids like cysteine, ribose undergoes a series of complex reactions, including fragmentation and the formation of various reactive carbonyl intermediates.

Research using isotope labeling has shown that during the formation of this compound from ribose and cysteine, the carbon skeleton of ribose is fragmented. nih.govacs.orgnih.gov Specifically, one carbon unit is cleaved from the ribose chain to form the four-carbon backbone of this compound. nih.govacs.org This process underscores the role of sugars not only as a source of carbonyl groups but also as the foundational carbon structure for the resulting flavor compound.

| Precursor Combination | Reaction Type | Key Intermediate | Resulting Compound |

|---|---|---|---|

| L-Cysteine and Ribose | Maillard Reaction | 2,3-butanedione | This compound |

Thiamin

Thiamin (Vitamin B1) is another well-documented precursor for the formation of this compound, particularly in meat and meat products. scientificlabs.co.uklookchem.comresearchgate.net The thermal degradation of thiamin yields a variety of volatile compounds, including several sulfur-containing molecules that contribute to a meaty aroma. researchgate.netresearchgate.net

The structure of thiamin, which contains a thiazole (B1198619) ring with a sulfur atom, makes it a potent source of sulfur compounds upon heating. The degradation process can lead to the formation of intermediates like 5-hydroxy-3-mercapto-2-pentanone, which can further react to form other important meat-like aroma compounds. researchgate.netresearchgate.netnih.gov The breakdown of thiamin is a significant pathway for the generation of this compound, contributing to the characteristic flavor profile of cooked meats.

Dicarbonyl Intermediates (e.g., 2,3-butanedione)

Dicarbonyl compounds are highly reactive intermediates formed during the Maillard reaction from the degradation of sugars. scite.ai 2,3-butanedione (also known as diacetyl) is a key dicarbonyl intermediate in the pathway to this compound. nih.gov

Studies have demonstrated that the formation of this compound can occur through two different mechanisms involving the loss of either the C-1 or C-5 carbon moieties from ribose, both leading to the key intermediate, 2,3-butanedione. nih.gov This intermediate then reacts with hydrogen sulfide, which is generated from the degradation of cysteine. The nucleophilic addition of hydrogen sulfide to one of the carbonyl groups of 2,3-butanedione, followed by reduction, yields this compound.

| Dicarbonyl Intermediate | Reactant | Reaction Type | Product |

|---|---|---|---|

| 2,3-butanedione | Hydrogen Sulfide (from Cysteine) | Nucleophilic Addition | This compound |

Reactivity and Chemical Transformations of 3 Mercapto 2 Butanone

Oxidation Reactions of the Thiol Group

The sulfur atom of the thiol group in 3-mercapto-2-butanone is susceptible to oxidation, a common reaction for mercaptans. The nature of the resulting product is dependent on the strength and type of the oxidizing agent used.

The thiol group can be readily oxidized to form disulfides. evitachem.com This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur (S-S) bond, with the concomitant loss of two hydrogen atoms. This transformation can occur under mild oxidizing conditions, such as exposure to air (autoxidation) or treatment with mild oxidants like hydrogen peroxide. The resulting product is a symmetrical disulfide. The thiol group's ability to form disulfide bonds is a key aspect of its reactivity. evitachem.com

A study on the oxidative stability of various food-related thiols demonstrated that this compound (referred to as MB in the study) oxidizes to its corresponding disulfide. The rate of oxidation can be influenced by the solvent, with oxidation proceeding more slowly in less polar solvents.

Under more forceful oxidizing conditions, the thiol group can be fully oxidized to a sulfonic acid (-SO₃H). This transformation requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄). While detailed studies specific to this compound are limited, the oxidation of analogous mercaptans like 1-mercapto-2-propanone (B1196832) and 3-mercapto-2-butanol (B1630471) to their corresponding sulfonic acids is well-documented. This suggests that this compound would undergo a similar conversion, where the sulfur atom is oxidized from a -2 to a +6 oxidation state.

| Reaction Type | Reagent/Condition | Product Class |

| Mild Oxidation | O₂, H₂O₂ | Disulfide |

| Strong Oxidation | KMnO₄ | Sulfonic Acid |

Reactions Involving the Ketone Moiety

The ketone group in this compound provides a second reactive center, characterized by an electrophilic carbonyl carbon and acidic α-hydrogens.

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. Furthermore, this compound itself can act as a starting material or intermediate in the synthesis of more complex molecules, including various heterocyclic compounds. ingentaconnect.com

One significant reaction is the synthesis of thiazoles. For instance, this compound can be used in reactions with compounds like thiourea (B124793) in condensation reactions to form substituted thiazole (B1198619) rings. The molecule can also participate in Maillard reactions, where its thiol group exhibits strong nucleophilicity, enabling it to attack electrophilic carbonyls. semanticscholar.org A documented synthesis of this compound involves the reaction of 3-chloro-2-butanone (B129570) with hydrogen sulfide (B99878), where the hydrosulfide (B80085) anion acts as a nucleophile. chemicalbook.com

Like other ketones that possess α-hydrogens, this compound exists in equilibrium with its enol tautomer. hmdb.cafoodb.cafoodb.ca Tautomers are constitutional isomers that rapidly interconvert, in this case involving the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond to form a carbon-carbon double bond (an enol). hmdb.calibretexts.org

This equilibrium is influenced by factors such as solvent polarity. mdpi.comresearchgate.net The presence of the enol form is significant as it can react differently than the keto form.

Furthermore, the acidity of the α-hydrogens allows for the formation of a resonance-stabilized enolate anion upon treatment with a strong base. libretexts.org To achieve complete conversion to the enolate, very strong bases such as lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) are typically required. libretexts.org This enolate is a powerful nucleophile and can be used in a variety of synthetic applications, such as alkylation and acylation reactions.

| Tautomer | Key Structural Feature | Formation Condition |

| Keto Form | C=O (Carbonyl group) | Standard state |

| Enol Form | C=C-OH (Enol group) | Acid or base catalysis |

| Enolate Anion | C=C-O⁻ (Enolate group) | Strong base (e.g., LDA) |

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions.

A notable example is its use in the synthesis of highly functionalized thiophenes. Research has shown that this compound can undergo a [3+2] cycloaddition reaction with acetylenic esters. researchgate.netresearchgate.net In this process, catalyzed by a base such as potassium tert-butoxide, the thiol group adds across the alkyne, and the enolate of the ketone attacks the ester, leading to the formation of a five-membered thiophene (B33073) ring after dehydration. researchgate.netresearchgate.net This method provides an efficient route to substituted thiophene carboxylates, which are important intermediates in medicinal chemistry. researchgate.net

The synthesis of thiazoles, as mentioned previously, also represents a key cyclization pathway for this compound and its derivatives.

Formation of Heterocyclic Compounds

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, largely owing to the reactivity of its ketone and thiol functional groups. Its ability to participate in cyclization and condensation reactions makes it a valuable building block in organic synthesis.

One notable application is in the creation of thiophene derivatives. Research has demonstrated that this compound can be reacted with other reagents to form substituted thiophenes. For instance, it is a key starting material in the synthesis of 3-carbomethoxy-4,5-dimethylthiophene. google.com This transformation highlights the compound's role in constructing sulfur-containing aromatic rings, which are significant scaffolds in medicinal and materials chemistry.

Furthermore, this compound is implicated in the synthesis of more complex heterocyclic systems. It is utilized as an intermediate in a synthesis pathway for Silthiofam, a fungicide known for its thiophene carboxamide structure. evitachem.com The compound's dual functionality allows for the strategic formation of bonds necessary to build the core heterocyclic ring and attach requisite side chains. Another example of its utility is in the formation of thiazolines, such as 2,4,5-trimethyl-2-ethyl-3-thiazoline, which can, in turn, be used to prepare this compound itself through hydrolysis. chemicalbook.comchemicalbook.comchemdad.com

The Maillard reaction, a primary pathway for the formation of this compound in food systems from precursors like cysteine and sugars, also leads to the creation of numerous heterocyclic compounds. chemicalbook.comscientificlabs.co.uklookchem.com In these complex reaction cascades, this compound can act as an intermediate that further reacts to form compounds such as 5-acetyl-2,3-dihydro-1,4-thiazine, which possesses a roasty, popcorn-like aroma. evitachem.com

| Precursor/Intermediate | Resulting Heterocyclic Compound | Significance/Application |

| This compound | 3-Carbomethoxy-4,5-dimethylthiophene | Synthesis of thiophene derivatives google.com |

| This compound | Silthiofam (intermediate) | Agrochemical synthesis evitachem.com |

| This compound | 5-Acetyl-2,3-dihydro-1,4-thiazine | Flavor compound formation evitachem.com |

| 2,4,5-Trimethyl-2-ethyl-3-thiazoline | This compound (via hydrolysis) | Synthesis of flavor compounds chemicalbook.comchemicalbook.comchemdad.com |

Degradation Pathways and Products

The stability of this compound is influenced by environmental conditions such as the presence of oxygen, heat, and light. chemdad.comsynerzine.com While stable when stored properly, it can undergo several degradation reactions. synerzine.com

Oxidation: The most common degradation pathway for this compound involves the oxidation of its thiol (-SH) group. In the presence of oxidizing agents or even atmospheric oxygen, thiols can readily oxidize to form disulfide bonds (-S-S-). This reaction converts two molecules of this compound into a single molecule of its corresponding disulfide, 3,3'-dithiobis(2-butanone). evitachem.com This process is a key aspect of its chemistry and can impact its aroma profile and reactivity over time. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfonic acids.

Thermal Decomposition: Although stable under normal conditions, exposure to high temperatures can lead to decomposition. synerzine.com Thermal decomposition or combustion can break down the molecule, potentially producing harmful and volatile sulfur-containing gases. synerzine.com

Environmental Fate: In environmental systems, this compound is considered to be degradable. thermofisher.com Its volatility suggests it will likely be mobile in the environment, evaporating easily from surfaces. thermofisher.com Persistence in soil or water is considered unlikely, as it is expected to be degraded in wastewater treatment processes. thermofisher.com

| Degradation Pathway | Triggering Condition | Key Product(s) |

| Oxidation | Presence of oxygen, oxidizing agents (e.g., H₂O₂) evitachem.com | 3,3'-Dithiobis(2-butanone) (Disulfide) |

| Further Oxidation | Strong oxidizing agents | Sulfonic acids |

| Thermal Decomposition | High heat, combustion synerzine.com | Volatile sulfur compounds, harmful gases synerzine.com |

Reactions with Specific Reagents and Biological Molecules

This compound's dual functional groups—a ketone and a thiol—allow it to participate in a wide range of chemical reactions with specific reagents and biological molecules.

Reactions involving the Thiol Group:

Oxidation: As mentioned, the thiol group is readily oxidized by reagents like hydrogen peroxide or iodine to form disulfides. evitachem.com

Nucleophilic Substitution: The thiol can act as a nucleophile, reacting with alkyl halides to form thioethers. evitachem.com

Metal Chelation: The sulfur atom can chelate with metal ions. This property is exploited in its interaction with bismuth ions, which is noted to enhance antibacterial activity. evitachem.com

Reactions involving the Ketone Group:

Reduction: The ketone's carbonyl group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride, yielding 3-mercapto-2-butanol. evitachem.com

Janowsky Complex Formation: A notable reaction involves the formation of a Janowsky complex with nitroaromatic compounds. nih.govacs.org In the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the ketone forms an enolate anion. This anion then attacks electron-deficient aromatic rings, like those in 2,4,6-trinitrotoluene (B92697) (TNT), tetryl, and hexanitrostilbene (B7817115) (HNS), to form a distinctively colored Meisenheimer-type adduct known as a Janowsky complex. nih.govacs.org This rapid and color-forming reaction has been utilized as the basis for the sensitive detection of these explosives using surface-enhanced Raman scattering (SERS). nih.gov

Reactions with Biological Molecules: The formation of this compound is a known outcome of the Maillard reaction between cysteine and sugars. chemicalbook.comscientificlabs.co.uk This suggests its potential to interact with these biological precursors. The thiol group can also form disulfide bonds with cysteine residues within proteins, a reaction that could potentially alter protein structure and function.

| Reagent/Molecule | Reaction Type | Product/Complex | Application/Significance |

| Hydrogen Peroxide / Iodine | Oxidation | Disulfide | Standard thiol reactivity evitachem.com |

| Alkyl Halides | Nucleophilic Substitution | Thioether | Organic synthesis evitachem.com |

| Lithium Aluminum Hydride | Reduction | 3-Mercapto-2-butanol | Synthesis of related compounds evitachem.com |

| TNT, Tetryl, HNS (with DBU) | Janowsky Complex Formation | Colored Janowsky Complex | Detection of explosives nih.govacs.org |

| Bismuth Ions | Metal Chelation | Metal Complex | Potential antibacterial activity evitachem.com |

| Cysteine Residues (in proteins) | Disulfide Exchange | Protein-thiol adduct | Interaction with biological systems |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is the cornerstone for separating 3-mercapto-2-butanone from intricate mixtures of volatile and semi-volatile compounds. Gas chromatography is particularly well-suited for this purpose, often coupled with various detectors for sensitive and selective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the positive identification and quantification of this compound. The technique separates volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by detection with a mass spectrometer, which provides information on the mass-to-charge ratio of the compound and its fragments.

Retention indices are crucial for the tentative identification of compounds in complex chromatograms. The Kovats retention index (RI) is a standardized measure that compares the retention time of a compound to that of n-alkane standards. For this compound, retention indices have been determined on various GC columns, which differ in polarity. hmdb.canist.gov This data is essential for comparing results across different laboratories and analytical setups.

Table 1: Kovats Retention Indices for this compound on Various GC Columns

| Column Type | Stationary Phase Polarity | Kovats Retention Index (RI) | Reference |

|---|---|---|---|

| Standard non-polar | Non-polar | 780 - 789 | hmdb.ca |

| Semi-standard non-polar | Non-polar | 798 - 837 | hmdb.ca |

| ZB-5 | Non-polar | 820 | nist.gov |

| BPX-5 | Non-polar | 823 - 837 | nist.gov |

| Standard polar | Polar | 1264 - 1295 | hmdb.ca |

| FFAP | Polar | 1282 | chemicalbook.com |

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

While GC-MS identifies the chemical composition of a sample, Gas Chromatography-Olfactometry (GC-O) is employed to determine the sensory relevance of individual volatile compounds. In GC-O, the effluent from the gas chromatograph is split, with one portion directed to a detector (like an MS or FID) and the other to a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds.

Research by Hofmann and Schieberle in the 1990s extensively used AEDA to identify key odorants in thermally processed food models. In a study on a heated ribose/cysteine solution, this compound was identified as a significant aroma compound. chemicalbook.com Another study on glucose/cysteine and rhamnose/cysteine mixtures also identified this compound, describing its aroma as "sulfury" and "rotten". nih.gov These studies were pivotal in establishing the sensory importance of this compound in Maillard reaction products.

Gas Chromatography with Sulfur-Specific Detectors (e.g., PFPD, SCD)

Due to the often trace-level concentrations of sulfur compounds in food and beverages, detectors with high selectivity and sensitivity for sulfur are indispensable.

The Sulfur Chemiluminescence Detector (SCD) is highly specific for sulfur-containing compounds. docbrown.info It operates by combusting the column effluent to form sulfur monoxide (SO), which then reacts with ozone in a reaction chamber to produce light (chemiluminescence). This emitted light is detected by a photomultiplier tube. The SCD offers a linear and equimolar response to sulfur compounds, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure. It is also not susceptible to quenching from co-eluting hydrocarbons, a common issue with other sulfur detectors. hmdb.ca The SCD is frequently used for analyzing volatile sulfur compounds in beverages like beer. docbrown.infomodgraph.co.uk

The Pulsed Flame Photometric Detector (PFPD) is another highly sensitive detector for sulfur (and phosphorus) compounds. It operates by combusting the sample in a hydrogen-rich flame that is pulsed, creating a series of emissions over time. The characteristic emission for sulfur (from S₂*) occurs at a different time from the emissions of hydrocarbons, allowing for time-domain filtering that significantly enhances selectivity and reduces interference from the sample matrix. rsc.org This capability makes the PFPD particularly useful for analyzing trace sulfur compounds in complex matrices such as coffee. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is generally used for non-volatile, thermally labile, or high molecular weight compounds. rsc.org As this compound is a volatile compound, it is most commonly analyzed by GC-MS. However, LC-MS can be applied to the analysis of thiols, including mercaptans, through a derivatization strategy.

This approach involves reacting the thiol group with a specific derivatizing agent to form a stable, non-volatile derivative that is amenable to LC separation and MS detection. For instance, reagents like 4,4′-dithiodipyridine (DTDP) react rapidly with thiols at an appropriate pH to form stable derivatives. These derivatives can then be enriched using solid-phase extraction (SPE) and subsequently analyzed by LC-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, enabling the quantification of thiols at very low concentrations in complex food and beverage matrices like wine.

Spectroscopic Methods

Spectroscopic methods are essential for the unambiguous structural confirmation of a compound after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While extensive, publicly available experimental ¹H and ¹³C NMR data for this compound is limited, the expected spectral characteristics can be predicted based on its structure.

¹H NMR (Proton NMR): The spectrum would be expected to show four distinct signals corresponding to the four different proton environments:

A singlet for the methyl protons (C1) adjacent to the carbonyl group.

A quartet for the methine proton (C3) coupled to the adjacent methyl protons (C4).

A doublet for the methyl protons (C4) coupled to the methine proton (C3).

A signal for the thiol proton (-SH), which may be a broad singlet and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon NMR): The spectrum would show four signals for the four unique carbon atoms:

A signal at a very high chemical shift (downfield, ~200-210 ppm) for the carbonyl carbon (C2).

Signals for the two methyl carbons (C1 and C4).

A signal for the methine carbon (C3) bearing the sulfhydryl group.

The precise chemical shifts and coupling constants would require experimental determination but are crucial for the unequivocal structural confirmation of synthesized or isolated this compound.

Surface-Enhanced Raman Scattering (SERS) for Detection and Identification

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as gold or silver. mdpi.com This enhancement, which can be several orders of magnitude, allows for the detection of analytes at ultra-low concentrations, even down to the single-molecule level. mdpi.com The technique provides a unique "molecular fingerprint," making it highly specific for identification. mdpi.com

The primary mechanisms behind SERS are twofold: electromagnetic enhancement and chemical enhancement. optica.org Electromagnetic enhancement results from the excitation of localized surface plasmons on the metallic nanostructure by incident laser light, creating a greatly amplified electromagnetic field that the analyte molecules experience. optica.org Chemical enhancement involves a charge-transfer mechanism between the analyte and the metal surface, which further increases the Raman signal. optica.org

While specific studies detailing the SERS detection of this compound are not prevalent in publicly available literature, the chemical nature of the compound makes it an ideal candidate for this analytical method. The presence of a thiol (-SH) group in this compound is key, as thiols exhibit a strong affinity for gold and silver surfaces, facilitating the necessary adsorption for SERS to occur. mdpi.comnih.gov Research has successfully demonstrated the use of SERS for the sensitive and specific detection of other thiol-containing compounds. nih.govsemanticscholar.org This established affinity suggests that this compound would readily bind to SERS substrates, enabling its detection and identification.

The application of SERS is particularly relevant for analyzing volatile organic compounds (VOCs) and contaminants in complex matrices like food and environmental samples. rsc.orgfrontiersin.orgsciopen.com Given that this compound is a volatile sulfur compound, SERS platforms designed for gas and vapor detection could be adapted for its analysis. optica.orgresearchgate.net

Table 1: Potential SERS Application for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| SERS Substrate | Nanostructured gold (Au) or silver (Ag) nanoparticles or surfaces. | High affinity of the thiol group for Au and Ag ensures strong adsorption and signal enhancement. |

| Laser Excitation | Visible or near-infrared laser light is used to excite surface plasmons. | The choice of wavelength can be optimized to maximize the enhancement factor for the specific analyte-substrate system. |

| Characteristic Peaks | Specific Raman shifts corresponding to the vibrational modes of the molecule (e.g., C-S, S-H, C=O bonds). | Provides a unique spectral fingerprint for unambiguous identification of this compound. |

| Detection Limit | Typically in the micromolar (μM) to picomolar (pM) range, or even lower. | Enables the detection of trace amounts of this compound, which is crucial for flavor and off-flavor analysis. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a well-established analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz An FT-IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation, revealing a unique pattern of absorption bands that serves as a molecular fingerprint. maricopa.edu

For the characterization of this compound, FT-IR spectroscopy can confirm the presence of its key functional groups: a ketone (carbonyl group, C=O) and a mercaptan (thiol group, S-H). The stretching vibration of the carbonyl group in a saturated aliphatic ketone typically results in a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. vscht.czpressbooks.pub The S-H stretching vibration of a mercaptan gives rise to a weaker, but still distinct, absorption band around 2550-2600 cm⁻¹. Other bands corresponding to C-H and C-C bond vibrations would also be present. libretexts.org

The region of the IR spectrum from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the "fingerprint region." maricopa.edu This area contains a complex pattern of absorption bands that are unique to a particular molecule, arising from various bending and stretching vibrations. By comparing the FT-IR spectrum of an unknown sample to a reference spectrum of pure this compound, a definitive identification can be made.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Thiol S-H | Stretching | 2550 - 2600 | Weak to Medium |

| Ketone C=O | Stretching | ~1715 | Strong, Sharp |

| Alkyl C-H | Bending | 1350 - 1470 | Variable |

| C-C | Stretching | Fingerprint Region (below 1500) | Variable |

| C-S | Stretching | Fingerprint Region (below 1500) | Weak to Medium |

Chemometric and Data Analysis Approaches

The large and complex datasets generated by modern spectroscopic techniques like SERS and FT-IR often necessitate the use of chemometrics for effective data interpretation. mdpi.commdpi.com Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. researchgate.net These approaches are essential for both qualitative analysis (e.g., classification, identification) and quantitative analysis (e.g., predicting concentration). encyclopedia.pubfelixinstruments.com

Principal Component Analysis (PCA) is a widely used exploratory data analysis technique. europeanpharmaceuticalreview.com PCA reduces the dimensionality of complex spectral data by transforming the original variables (e.g., absorbance at each wavenumber) into a smaller set of uncorrelated variables called principal components (PCs). rsc.orgictp.it The first few PCs typically capture the most significant variance in the data. By plotting the scores of the samples on these PCs, it is possible to visualize patterns, groupings, and outliers in the data, which can be used to differentiate samples based on their chemical composition. frontiersin.orgnih.gov For instance, PCA could be used to distinguish between food samples with and without this compound based on their Raman or FT-IR spectra.

Partial Least Squares (PLS) Regression is a powerful tool for quantitative analysis. essentialftir.com PLS is particularly useful when dealing with spectroscopic data where there is a high degree of collinearity among the predictor variables (i.e., the spectral data) and when the number of variables exceeds the number of samples. mdpi.com The method builds a linear regression model by projecting the spectral data and the concentration data into a new space of latent variables. acs.org This model can then be used to predict the concentration of an analyte, such as this compound, in new, unknown samples. nih.gov PLS models have been successfully applied to FT-IR and other spectroscopic data for quantitative analysis in various fields, including food science. acs.orgspectroscopyonline.com

Table 3: Common Chemometric Methods in Spectroscopic Analysis

| Method | Type | Primary Application | Description |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, dimensionality reduction. | Transforms data into a new coordinate system of principal components to highlight variance and reveal underlying data structure. |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative analysis, calibration. | Builds a predictive model to correlate spectral data (X-variables) with a property of interest, like concentration (Y-variable). |

| Linear Discriminant Analysis (LDA) | Supervised | Classification, discrimination. | Finds a linear combination of features that characterizes or separates two or more classes of objects or events. |

| Support Vector Machines (SVM) | Supervised | Classification, regression. | Constructs a hyperplane or set of hyperplanes in a high-dimensional space for classification or regression tasks. |

Computational Chemistry and Modeling of 3 Mercapto 2 Butanone

Density Functional Theory (DFT) Studies

Following a comprehensive review of available scientific literature, specific Density Functional Theory (DFT) studies focusing exclusively on 3-mercapto-2-butanone are not readily found in publicly accessible research. Computational chemistry studies often focus on molecules with broader applications or more complex theoretical questions. Therefore, detailed published data on the thermodynamic favorability, molecular geometry, electronic properties, and other DFT-derived parameters for this specific compound are scarce.

Prediction of Thermodynamic Favorability

There is no specific data available in the reviewed literature regarding the prediction of the thermodynamic favorability of this compound formation or reaction pathways using DFT. Such studies would typically involve calculating the Gibbs free energy change (ΔG) for specific reactions, which is essential for understanding whether a process is spontaneous.

Molecular Geometry Optimization and Electronic Properties

While general chemical information is available, detailed studies on the molecular geometry optimization of this compound using DFT are not found in the surveyed literature. Such an analysis would provide precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Similarly, specific electronic properties like dipole moment, polarizability, and electrostatic potential maps derived from DFT calculations for this compound are not documented in the available research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. However, specific HOMO-LUMO energy values and energy gap data for this compound from DFT calculations are not reported in the scientific literature that was surveyed. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution, hybridization, and intramolecular interactions within a molecule. Detailed NBO analysis results, including donor-acceptor interactions and stabilization energies for this compound, are not available in the reviewed scientific papers.

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis using DFT is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. These predictions help in the interpretation of experimental spectroscopic data. However, published studies containing the calculated vibrational frequencies and spectroscopic properties for this compound could not be located.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing information on conformational changes, interactions with other molecules, and transport properties. There are no specific MD simulation studies focusing on this compound reported in the available scientific literature. Such studies could, for example, provide insights into its behavior in different solvent environments.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological or chemical activity. In the context of this compound, SAR studies would be particularly valuable for understanding its well-known sensory properties, specifically its aroma profile.

By systematically modifying the structure of this compound and evaluating the resulting changes in odor perception, researchers could develop models that predict the aroma characteristics of related sulfur-containing compounds. These models often use molecular descriptors such as size, shape, hydrophobicity, and electronic properties to quantify the relationship between structure and activity.

For flavor and fragrance applications, a Quantitative Structure-Odor Relationship (QSOR) model could be developed. This would involve:

Data Collection: Assembling a dataset of structurally related mercapto-ketones with their corresponding sensory data (e.g., odor thresholds, aroma descriptors).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Testing the model's ability to predict the odor properties of new, untested compounds.

Despite the clear utility of such models for designing new flavor ingredients, specific SAR or QSOR studies focusing on this compound and its analogues are not prominently featured in the scientific literature. Research in this area tends to be broader, covering various classes of sulfur compounds, without a singular focus on this specific ketone.

A hypothetical data table for a QSOR study might include:

| Compound | Molecular Descriptor 1 | Molecular Descriptor 2 | Odor Threshold (ppb) |

| This compound | Value | Value | Low |

| Analogue 1 | Value | Value | Moderate |

| Analogue 2 | Value | Value | High |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications and Research Implications

Flavor Chemistry and Food Science

3-Mercapto-2-butanone is a significant sulfur-containing flavor compound primarily found in meat and meat products. scientificlabs.co.ukchemicalbook.com It is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. scientificlabs.co.ukresearchgate.net Specifically, it arises from the interaction between sugars and the amino acid cysteine or thiamin. scientificlabs.co.ukchemicalbook.com

This compound is a key contributor to the characteristic aroma of cooked meat. researchgate.net Its scent is often described as meaty, roasted beef, sulfurous, and reminiscent of fried onions. thegoodscentscompany.com In very low concentrations, it can also impart a creamy and dairy character to flavors. thegoodscentscompany.comperflavory.com this compound is considered crucial for boiled meat tonalities. thegoodscentscompany.comperflavory.com Research has shown that it is a major thiol compound identified in the volatiles of beef soup. researchgate.net Its ability to mimic the aroma of cooked meat makes it a valuable ingredient in the development of meat-flavored seasonings, sauces, and snacks. lookchem.com

The table below summarizes the sensory descriptors associated with this compound, highlighting its importance in creating authentic meat flavor profiles.

| Sensory Descriptor | Associated Nuances | Source |

| Meaty | Roasted beef, boiled meat | thegoodscentscompany.comperflavory.com |

| Sulfurous | - | thegoodscentscompany.com |

| Alliaceous | Onion, garlic | thegoodscentscompany.comentrepreneur-cn.com |

| Other | Coffee, chocolate, gassy | thegoodscentscompany.com |

Research has investigated the interaction of this compound with flavor enhancers like inosine-5'-monophosphate (5'-IMP). scispace.com Studies on cooked meat have shown that the addition of 5'-IMP can lead to an increase in the formation of certain volatile flavor compounds. scispace.com Specifically, in beef supplemented with 5'-IMP, there was a notable release of thiol-containing compounds, with this compound being the major one identified. researchgate.net This suggests that 5'-IMP acts as an effective precursor in the formation of key meat aroma volatiles. scispace.com

The following table displays the approximate concentrations of this compound in cooked meat under different conditions, based on a study of meat flavor precursors.

| Added Precursor | Approximate Concentration (ng/100g meat) | Source |

| None (Control) | 17 (1.7) | scispace.com |

| 5'-IMP | 55 (12.8) | scispace.com |

| Cysteine | 52 (8.8) | scispace.com |

| Thiamine (B1217682) | 56 (29) | scispace.com |

Values in parentheses represent the standard deviation.

Sensory evaluations have established the taste and odor profile of this compound. It has a taste detection threshold in the range of 0.3 to 1.0 parts per million (ppm). scientificlabs.co.ukthegoodscentscompany.com At this concentration, it is described as having a roasted meat, sulfurous, and alliaceous taste with nuances of cabbage, coffee, and pot roast with fatty drippings. thegoodscentscompany.com The odor is considered to be of high strength, and it is recommended to be evaluated in a 0.10% solution or less. thegoodscentscompany.comperflavory.com The odor is characterized as sulfurous, with notes of onion, roasted meat, and gas. thegoodscentscompany.com

Pharmaceutical Chemistry and Medicinal Applications

Beyond its role in flavor chemistry, this compound serves as an intermediate in organic and pharmaceutical synthesis. lookchem.comguidechem.comguidechem.com Its chemical structure, featuring both a ketone and a thiol group, makes it a versatile building block for creating more complex molecules. lookchem.commade-in-china.com It is used as a starting material for the synthesis of various sulfur-containing compounds that may have potential therapeutic applications. lookchem.com For instance, it is a key component in the synthesis of the fungicide Silthiofam. evitachem.comguidechem.com The synthesis process involves reacting this compound to create the final fungicide molecule. evitachem.com This highlights its utility in the development of agrochemicals and potentially other bioactive compounds. entrepreneur-cn.com

Potential Therapeutic Applications (e.g., Inflammation-related diseases)

While extensive clinical research is limited, preliminary information suggests that this compound, also referred to as 3-sulfanylbutan-2-one, may have potential applications in treating diseases related to inflammation. chemicalbook.com The mechanism of action is thought to be linked to its ability to scavenge reactive oxygen species (ROS), which can in turn influence cellular signaling pathways and protect cells from oxidative stress. Oxidative stress and inflammation are closely linked to the development and progression of numerous chronic diseases. mdpi.com The capacity of this compound to interact with and modulate these pathways underscores its potential as a subject for further therapeutic investigation.

Analytical Chemistry and Detection Methodologies

This compound has emerged as a significant reagent in the field of analytical chemistry, particularly for the detection of hazardous materials.

Detection of Explosives (e.g., Nitroaromatic Compounds) via Janowsky Complex Formation

A notable application of this compound is in the detection of nitroaromatic explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT), 2,4,6-trinitrophenylmethylnitramine (tetryl), and hexanitrostilbene (B7817115) (HNS). acs.orgacs.org This detection method is based on the formation of a colored Janowsky complex. nih.govnih.gov The enolate ion of this compound reacts with these electron-deficient explosive compounds, resulting in a rapid color change. nih.govresearchgate.net

This reaction forms the basis for a sensitive detection technique using surface-enhanced Raman scattering (SERS). nih.govnih.gov The Janowsky complex formed with this compound can be covalently attached to silver nanoparticles, leading to a strong and unique SERS response for each explosive. acs.org This specificity allows for the simultaneous identification of multiple explosives in a mixture. acs.orgnih.gov Research has demonstrated impressive detection limits with this method, rivaling established techniques like mass spectrometry. acs.orgnih.gov

| Explosive Compound | Detection Limit (ng/mL) | Reference |

|---|---|---|

| 2,4,6-trinitrotoluene (TNT) | 6.81 | acs.org |

| 2,4,6-trinitrophenylmethylnitramine (tetryl) | 17.2 | acs.org |

| Hexanitrostilbene (HNS) | 135.1 | acs.org |